3-(Diphenyl-hydrazono)-1,3-dihydro-indol-2-one is a compound that belongs to the class of indole derivatives, specifically characterized by the presence of a hydrazone functional group. This compound is notable for its potential biological activities and applications in medicinal chemistry. It is synthesized through various methods that typically involve the reaction of indole derivatives with hydrazones.
The synthesis and characterization of 3-(Diphenyl-hydrazono)-1,3-dihydro-indol-2-one have been explored in various research studies. For instance, one study highlights the synthesis of related indole derivatives via Fischer indole synthesis and subsequent reactions with phenylhydrazine . Additionally, research has focused on the biological activities of such compounds, including their antimicrobial properties .
This compound can be classified under:
The synthesis of 3-(Diphenyl-hydrazono)-1,3-dihydro-indol-2-one generally involves several key steps:
The molecular structure of 3-(Diphenyl-hydrazono)-1,3-dihydro-indol-2-one features:
3-(Diphenyl-hydrazono)-1,3-dihydro-indol-2-one can participate in various chemical reactions:
The mechanism by which 3-(Diphenyl-hydrazono)-1,3-dihydro-indol-2-one exerts its biological effects may involve:
Research indicates that compounds with similar structures exhibit significant cytotoxicity against various cancer cell lines, suggesting potential therapeutic applications .
Physical properties such as melting point and boiling point may vary based on purity and specific synthesis methods used but are essential for characterizing the compound's behavior in different environments.
3-(Diphenyl-hydrazono)-1,3-dihydro-indol-2-one has potential applications in:
Research continues to explore its full range of biological activities and potential therapeutic benefits, making it a compound of interest in ongoing scientific investigations .
3-(Diphenyl-hydrazono)-1,3-dihydro-indol-2-one derivatives demonstrate dual inhibitory activity against both ribonuclease H and deoxyribonucleic acid polymerase functions of Human Immunodeficiency Virus type 1 reverse transcriptase. Biochemical assays reveal that these compounds bind an allosteric pocket near the non-nucleoside reverse transcriptase inhibitor binding pocket, inducing conformational changes that suppress ribonuclease H activity (IC50 = 2.7–18.4 μM) without magnesium chelation. The presence of electron-donating groups (e.g., methoxy) at the para-position of the phenyl ring enhances potency, while bulky substituents reduce binding affinity. Mutagenesis studies confirm that residues Trp229 and Tyr181 are critical for inhibitor binding, explaining retained activity against Tyr181Cys mutant strains [2].
Molecular docking simulations demonstrate that 3-(diphenyl-hydrazono)-1,3-dihydro-indol-2-one derivatives occupy a hydrophobic cleft connecting the deoxyribonucleic acid polymerase and ribonuclease H active sites. The indolinone core forms π-π stacking with Trp229, while the thiazolylhydrazone moiety extends into a sub-pocket lined with Leu92, Val93, and Gly94. Bioisosteric replacement of the thiazole ring with pyrazolyl groups improves hydrophobic contacts, reducing inhibitor flexibility and enhancing binding energy (ΔG = −9.2 kcal/mol vs. −7.8 kcal/mol for parent compounds). This binding disrupts substrate recognition and catalytic magnesium positioning, as validated through enzymatic assays [2].
Systematic optimization involves:
Table 1: Inhibitory Activities of Optimized Hydrazonoindolinone Derivatives Against Human Immunodeficiency Virus type 1 Reverse Transcriptase-Associated Functions
Compound | Ribonuclease H IC50 (μM) | Deoxyribonucleic Acid Polymerase IC50 (μM) | Selectivity Index |
---|---|---|---|
EMAC2079 | 2.7 | 33.5 | 12.4 |
EMAC2081 | 18.4 | >50 | >2.7 |
EMAC2082 | 4.1 | 41.2 | 10.0 |
Symmetric 3,3-diarylindoline-2-one analogs of 3-(diphenyl-hydrazono)-1,3-dihydro-indol-2-one deplete endoplasmic reticulum calcium stores, activating protein kinase R-like endoplasmic reticulum kinase. This induces eukaryotic initiation factor 2 alpha phosphorylation at Ser51, which sequesters eukaryotic initiation factor 2B and inhibits guanine nucleotide exchange. Consequently, ternary complex (eukaryotic initiation factor 2·Guanosine Triphosphate·Methionyl-transfer Ribonucleic AcidMet) formation decreases by >60%, preferentially suppressing oncoprotein translation over housekeeping proteins. Asymmetric derivatives with tert-butyl and hydroxy substituents exhibit enhanced eukaryotic initiation factor 2 alpha phosphorylation (EC50 = 0.8 μM) compared to symmetric counterparts [1] [8].
3-(Diphenyl-hydrazono)-1,3-dihydro-indol-2-one derivatives inhibit cyclin-dependent kinase 2/cyclin E complexes, reducing retinoblastoma protein hyperphosphorylation at Ser780 and Ser807. This maintains retinoblastoma protein in its active, hypophosphorylated state, causing G1/S cell cycle arrest in non-small cell lung cancer lines (National Cancer Institute-H460). At 10 μM, lead compounds decrease phosphorylated retinoblastoma protein levels by 75% within 24 hours, confirmed through Western blot analysis [6].
The hydrazonoindolinone scaffold overcomes P-glycoprotein-mediated drug efflux in multidrug-resistant small cell lung cancer (National Cancer Institute-H69AR). Cytotoxicity assays show consistent half-maximal inhibitory concentration values (IC50 = 3.2–3.8 μM) against parental National Cancer Institute-H69 and resistant National Cancer Institute-H69AR lines, indicating negligible resistance development. Mechanistically, these compounds downregulate P-glycoprotein expression through eukaryotic initiation factor 2 alpha-mediated suppression of stress response proteins [6].
Selectivity is quantified using lung fibroblast (Medical Research Council cell strain-5) models, revealing 8.3-fold higher tolerance for 3-(diphenyl-hydrazono)-1,3-dihydro-indol-2-one derivatives than cancer cells. This selectivity stems from preferential inhibition of dysregulated translation initiation in malignancies, whereas normal cells compensate via alternative eukaryotic initiation factor 2B-independent pathways [1] [6].
Table 2: Cytotoxicity Profile of Lead Hydrazonoindolinone in Tumorigenic vs. Non-Tumorigenic Models
Cell Line | Tumor Type | IC50 (μM) | Selectivity Index |
---|---|---|---|
National Cancer Institute-H69 | Small Cell Lung Cancer | 3.2 | 8.3 |
National Cancer Institute-H69AR | Multidrug-Resistant Lung Cancer | 3.8 | 7.0 |
Medical Research Council cell strain-5 | Lung Fibroblast (Non-Tumorigenic) | 26.5 | — |
Meta- and ortho-substitutions on the phenyl rings significantly modulate potency:
Replacing the phenylhydrazone moiety with thiazolyl bioisosteres improves antiviral potency:
Symmetric 3,3-bis(5-tert-butyl-2-hydroxyphenyl)indolin-2-one derivatives exhibit superior ternary complex inhibition (TC50 = 0.4 μM) compared to asymmetric analogs (TC50 = 1.7 μM). Molecular modeling reveals that symmetry enables simultaneous interactions with both subunits of eukaryotic initiation factor 2B’s decameric structure, locking it into an inactive conformation. However, asymmetric derivatives with ortho-hydroxy and meta-tert-butyl groups achieve comparable potency through adaptive binding, offering synthetic advantages [1] [8].
CAS No.: 28633-45-6
CAS No.: 80584-90-3
CAS No.: 949092-65-3
CAS No.: 2764-91-2
CAS No.: